molecular formula C25H27BrN2O4 B11259483 7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11259483
M. Wt: 499.4 g/mol
InChI Key: RMRWJXAKORYUQN-UHFFFAOYSA-N
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Description

7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromeno[2,3-c]pyrrole core, which is a fused ring system, and is substituted with bromine, dimethylamino, propyl, and propoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromeno[2,3-c]pyrrole derivatives.

Scientific Research Applications

7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2-[3-(dimethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2,7-dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene

Uniqueness

Compared to similar compounds, 7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique substitution pattern and the presence of the propoxyphenyl group.

Properties

Molecular Formula

C25H27BrN2O4

Molecular Weight

499.4 g/mol

IUPAC Name

7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27BrN2O4/c1-4-14-31-18-9-6-16(7-10-18)22-21-23(29)19-15-17(26)8-11-20(19)32-24(21)25(30)28(22)13-5-12-27(2)3/h6-11,15,22H,4-5,12-14H2,1-3H3

InChI Key

RMRWJXAKORYUQN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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